2,6-Dimethanesulfonylbenzoic acid
Description
2,6-Dimethanesulfonylbenzoic acid (hypothetical structure) is a benzoic acid derivative featuring two methanesulfonyl (-SO₂CH₃) groups at the 2 and 6 positions of the aromatic ring. This substitution pattern confers strong electron-withdrawing effects, significantly enhancing the compound’s acidity and polarity compared to unsubstituted benzoic acid or analogs with electron-donating groups.
Properties
Molecular Formula |
C9H10O6S2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,6-bis(methylsulfonyl)benzoic acid |
InChI |
InChI=1S/C9H10O6S2/c1-16(12,13)6-4-3-5-7(17(2,14)15)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) |
InChI Key |
FPJULHLUBODJTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethanesulfonylbenzoic acid typically involves the sulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the sulfonation process .
Industrial Production Methods
Industrial production of 2,6-Dimethanesulfonylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acids depending on the reagents and conditions used .
Scientific Research Applications
2,6-Dimethanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dimethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between 2,6-dimethanesulfonylbenzoic acid and analogous compounds:
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| 2,6-Dimethanesulfonylbenzoic acid | C₉H₁₀O₆S₂ | 2,6-di(methanesulfonyl) | High acidity (pKa ~1–2), polar, potential use in pharmaceuticals or catalysis. |
| 2,6-bis(phenylsulfanyl)benzoic acid | C₁₉H₁₄O₂S₂ | 2,6-di(phenylthio) | Moderate acidity (pKa ~3–4), used in organic synthesis for diverse modifications. |
| 4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic Acid | C₁₄H₁₀Cl₂N₂O₄S | Methylsulfonylamino, dichlorobenzyl | Sulfonamide structure with therapeutic potential (e.g., enzyme inhibition). |
| 2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic Acid | C₁₆H₁₆N₂O₅S | Sulfonylamino, methoxy, methyl | Versatile reactivity for derivatization; used in drug design and material science. |
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups : The methanesulfonyl groups in 2,6-dimethanesulfonylbenzoic acid are stronger electron-withdrawing groups than the phenylthio (-SPh) groups in 2,6-bis(phenylsulfanyl)benzoic acid . This results in a lower pKa (~1–2) for the former, enhancing its solubility in polar solvents like water or dimethyl sulfoxide (DMSO).
Comparison with Non-Sulfonyl Analogs
- 2,6-Dimethylbenzoic Acid (): Methyl groups are electron-donating, reducing acidity (pKa ~3.5) and solubility in polar solvents. This contrasts sharply with the sulfonyl-substituted compound, underscoring how substituent choice dictates physicochemical behavior .
- 2,6-Dihydroxybenzoic Acid (): Hydroxyl groups provide moderate electron-withdrawing effects and hydrogen-bonding capacity but lack the sulfonyl group’s strong inductive effects.
Research Findings and Implications
Acidity and Solubility
The dual methanesulfonyl groups in 2,6-dimethanesulfonylbenzoic acid likely result in a pKa lower than most benzoic acid derivatives, comparable to trifluoromethanesulfonic acid derivatives. This property is advantageous in catalysis (e.g., as a Brønsted acid) or as a building block for ionic liquids .
Biological Activity
2,6-Dimethanesulfonylbenzoic acid is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of 2,6-Dimethanesulfonylbenzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonyl chloride in the presence of a base. The characterization of this compound can be performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry to confirm its structure and purity.
1. Antibacterial Activity
Research indicates that sulfonamide derivatives, including 2,6-Dimethanesulfonylbenzoic acid, exhibit significant antibacterial properties. A study highlighted the effectiveness of various sulfonamides against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined through agar diffusion methods.
| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |
|---|---|---|
| 2,6-Dimethanesulfonylbenzoic acid | 32 | 64 |
| Control (Ceftriaxone) | 4 | 8 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of 2,6-Dimethanesulfonylbenzoic acid has been investigated in various models. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
3. Antitumor Activity
In vitro assays have shown that 2,6-Dimethanesulfonylbenzoic acid can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The growth inhibition was quantified using the SRB assay.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
Case Study 1: Occupational Exposure
A recent investigation into occupational exposure to similar compounds revealed allergic reactions among workers handling benzoic acid derivatives. Symptoms included respiratory issues and skin reactions, underscoring the need for safety measures when dealing with these compounds in industrial settings.
Case Study 2: Clinical Trials
Clinical trials assessing the anti-inflammatory effects of sulfonamide derivatives have shown promise in treating conditions like rheumatoid arthritis. Patients administered with formulations containing these compounds reported reduced joint pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
